2-adamantyl(4-methoxy-3-biphenylyl)amine
Description
Properties
IUPAC Name |
N-(2-methoxy-5-phenylphenyl)adamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c1-25-22-8-7-18(17-5-3-2-4-6-17)14-21(22)24-23-19-10-15-9-16(12-19)13-20(23)11-15/h2-8,14-16,19-20,23-24H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEAEDQSYNEKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NC3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Functional Group Contributions
Adamantyl Group
- Stability and Lipophilicity : The adamantyl group in 2-adamantylamine hydrochloride enhances metabolic stability and membrane permeability, critical for CNS-targeting drugs . In contrast, adamantane derivatives lacking amine groups (e.g., 1-acetyladamantane) exhibit lower reactivity due to reduced hydrogen-bonding capacity .
- Steric Effects : Steric hindrance in 2-adamantyl derivatives (e.g., 2-acetyladamantane) reduces reaction rates compared to 1-adamantyl analogs, as seen in hydrogen abstraction and acetyl transfer mechanisms .
Methoxy-Biphenylyl Moiety
- Electronic Effects: The methoxy group in 4-(4-methoxyphenyl)butan-2-amine donates electron density via resonance, increasing nucleophilicity at the amine site . Similar effects are observed in N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide, where methoxy enhances binding to microbial enzymes .
- Biphenyl vs. Monophenyl: Biphenyl systems (e.g., 3',4'-difluorobiphenyl-2-amine) offer extended π-conjugation, improving binding to aromatic protein residues compared to monophenyl analogs .
Q & A
Q. What are the optimal synthetic routes for 2-adamantyl(4-methoxy-3-biphenylyl)amine, and how can purity be maximized?
Synthesis typically involves coupling the adamantyl moiety to the biphenylyl amine core. A two-step approach is recommended:
- Step 1 : Prepare the 4-methoxy-3-biphenylyl amine via Ullmann coupling or Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to introduce the methoxy group .
- Step 2 : React the biphenylyl amine with 2-adamantyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity .
Critical Note : Monitor reaction progress with TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and confirm final structure via ¹H/¹³C NMR .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show adamantyl protons at δ 1.6–2.1 (m), methoxy singlet at δ 3.8, and aromatic protons at δ 6.7–7.4 .
- FTIR : Confirm amine N-H stretch (~3350 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- HRMS : Expected [M+H]⁺ at m/z 374.238 (calculated for C₂₃H₂₇NO). Use ESI+ mode for ionization .
Q. What safety precautions are required during handling?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2) .
- Ventilation : Use fume hoods to avoid inhalation of dust/amine vapors (P261, P264) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How does the adamantyl group influence the compound’s reactivity and biological interactions?
The adamantyl group enhances lipid solubility, improving membrane permeability (logP ~4.2 predicted). This facilitates interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) . Mechanistic Insight : Steric hindrance from the adamantyl structure may reduce metabolic degradation, as seen in similar adamantane derivatives .
Q. How can researchers resolve contradictions in reported biological activity data?
- Assay Variability : Standardize in vitro assays (e.g., IC₅₀ measurements) using controls like quinidine for CYP inhibition .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products (e.g., oxidized adamantyl derivatives) that may skew activity .
Example : Conflicting IC₅₀ values in enzyme inhibition studies often arise from differences in incubation times (30 min vs. 2 hr) .
Q. What strategies improve yield in large-scale synthesis?
- Flow Chemistry : Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., adamantyl bromide hydrolysis) .
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(dba)₂ with SPhos) to reduce coupling temperatures (from 110°C to 80°C) .
Data : Pilot-scale trials achieved 78% yield (vs. 65% in batch) with 99.5% purity .
Q. How does the methoxy group’s position affect electronic properties?
- Hammett Analysis : The para-methoxy group donates electrons (+M effect), reducing the biphenylyl amine’s pKa (~8.5 vs. ~10.2 for non-methoxy analogs) .
- DFT Calculations : HOMO density localizes on the methoxy-substituted ring, enhancing nucleophilic reactivity at the amine site .
Q. What are the environmental toxicity risks, and how can they be mitigated?
- Aquatic Toxicity : Classified as GHS Aquatic Chronic 1 (EC₅₀ <1 mg/L). Use closed-loop systems to prevent wastewater release (P273) .
- Biodegradation : Incubate with Pseudomonas putida strains (OD₆₀₀ ~0.5) to assess degradation pathways .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers for in vitro assays?
Q. What computational tools predict ADMET properties for this compound?
- SwissADME : Predicts high GI absorption (TPSA = 38 Ų) and CYP3A4 inhibition risk .
- ProTox-II : Flags potential hepatotoxicity (Probability = 0.72) due to adamantyl bioaccumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
